![molecular formula C8H7N3O2 B2396785 1-methyl-1H-pyrazolo[3,4-c]pyridine-7-carboxylic acid CAS No. 1782638-46-3](/img/structure/B2396785.png)
1-methyl-1H-pyrazolo[3,4-c]pyridine-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-1H-pyrazolo[3,4-c]pyridine-7-carboxylic acid is a chemical compound that belongs to the class of pyrazolopyridines . Pyrazolopyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . For instance, one study reported the synthesis of pyrazolo[3,4-b]pyridine derivatives based on scaffold hopping and computer-aided drug design .Molecular Structure Analysis
The molecular structure of this compound is closely related to the purine bases adenine and guanine . The compound can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse. For example, one study reported the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium .Mechanism of Action
The mechanism of action of 1-methyl-1H-pyrazolo[3,4-c]pyridine-7-carboxylic acid involves its interaction with specific molecular targets, such as COX-2 and NMDA receptors. This compound inhibits the activity of COX-2 by binding to the active site of the enzyme, which leads to a decrease in the production of prostaglandins, which are involved in the inflammatory response. This compound also modulates the activity of the NMDA receptor by binding to the glycine site of the receptor, which leads to the inhibition of glutamate-induced excitotoxicity.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. This compound has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. This compound has been shown to modulate the activity of the NMDA receptor, which is involved in synaptic plasticity and learning and memory processes.
Advantages and Limitations for Lab Experiments
1-methyl-1H-pyrazolo[3,4-c]pyridine-7-carboxylic acid has several advantages for lab experiments, including its unique molecular structure, which makes it a potential drug candidate for a range of diseases. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties, which makes it a versatile compound for investigating different therapeutic applications. However, one of the limitations of this compound is its low solubility in water, which can affect its bioavailability and pharmacokinetic properties.
Future Directions
There are several future directions for the investigation of 1-methyl-1H-pyrazolo[3,4-c]pyridine-7-carboxylic acid, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the optimization of its pharmacokinetic properties. This compound has been shown to exhibit promising anti-inflammatory, anti-cancer, and neuroprotective properties, which makes it a potential drug candidate for a range of diseases. The investigation of this compound in preclinical and clinical trials will provide further insights into its therapeutic potential.
Synthesis Methods
The synthesis of 1-methyl-1H-pyrazolo[3,4-c]pyridine-7-carboxylic acid involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The reaction proceeds through a cyclization process, which results in the formation of this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as reaction time, temperature, and solvent.
Scientific Research Applications
1-methyl-1H-pyrazolo[3,4-c]pyridine-7-carboxylic acid has been investigated for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to exhibit anti-inflammatory and anti-cancer properties by inhibiting the activity of cyclooxygenase-2 (COX-2) and inducing apoptosis in cancer cells. This compound has also been investigated for its potential neuroprotective effects by modulating the activity of the N-methyl-D-aspartate (NMDA) receptor.
properties
IUPAC Name |
1-methylpyrazolo[3,4-c]pyridine-7-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-11-7-5(4-10-11)2-3-9-6(7)8(12)13/h2-4H,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPXPIAHADSIQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CN=C2C(=O)O)C=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1782638-46-3 |
Source
|
Record name | 1-methyl-1H-pyrazolo[3,4-c]pyridine-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.